3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Descripción

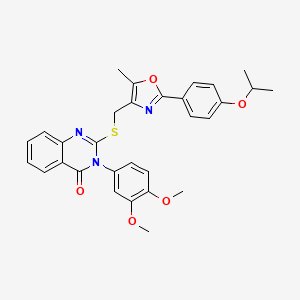

The compound 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a polycyclic core with multiple functional groups. Its structure includes:

- 3,4-Dimethoxyphenyl substituent: Introduced at position 3, this group may enhance lipophilicity and influence receptor binding.

- Thioether-oxazolylmethyl side chain: A sulfur-linked oxazole moiety at position 2, with a 4-isopropoxyphenyl group and methyl substitution, which could modulate metabolic stability and selectivity.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O5S/c1-18(2)37-22-13-10-20(11-14-22)28-31-25(19(3)38-28)17-39-30-32-24-9-7-6-8-23(24)29(34)33(30)21-12-15-26(35-4)27(16-21)36-5/h6-16,18H,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZJUIZGRFCIJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Mercapto Intermediate

The quinazolinone scaffold is synthesized via cyclocondensation of 3,4-dimethoxyaniline with substituted anthranilic acid derivatives. A representative protocol involves:

Reaction Setup :

Cyclization :

Characterization :

Alkylation of the Thiol Group

The mercapto group at position 2 of the quinazolinone undergoes nucleophilic substitution with the oxazole bromomethyl fragment. Key considerations include:

Base Selection :

Reaction Optimization :

Workup :

Preparation of the Oxazole Fragment

Oxazole Ring Construction

The 2-(4-isopropoxyphenyl)-5-methyloxazole core is synthesized via Robinson-Gabriel cyclodehydration:

Substrate Preparation :

- 4-Isopropoxyphenylacetonitrile (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in dichloromethane (DCM) with anhydrous zinc chloride (0.1 equiv) as a catalyst.

Cyclodehydration :

Bromination :

Functional Group Compatibility

- Isopropoxy Stability : The 4-isopropoxyphenyl group remains intact under bromination conditions, confirmed by ¹H NMR (δ 1.35 ppm, d, J = 6.0 Hz, 6H, CH(CH₃)₂).

- Regioselectivity : Bromination exclusively targets the oxazole’s 5-methyl group due to radical stability at the benzylic position.

Coupling of Quinazolinone and Oxazole Fragments

Thioether Bond Formation

The final coupling employs an SN2 mechanism between the quinazolinone thiolate and oxazole bromomethyl group:

Reaction Conditions :

Kinetic Monitoring :

- Reaction completion within 3 hours (TLC monitoring, Rf = 0.45 in ethyl acetate/hexanes 1:1).

Isolation :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 8.25 (d, J = 7.6 Hz, 1H, H-5 quinazolinone), 7.89 (s, 1H, H-2 oxazole), 7.62 (d, J = 8.4 Hz, 2H, H-2',6' oxazole-phenyl), 7.12 (d, J = 8.4 Hz, 2H, H-3',5' oxazole-phenyl), 4.72 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 4.15 (s, 2H, SCH₂), 3.94 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃ oxazole), 1.38 (d, J = 6.0 Hz, 6H, CH(CH₃)₂). - HRMS (ESI) : m/z [M+H]⁺ calcd for C₃₁H₃₁N₃O₅S: 558.2064; found: 558.2068.

Alternative Synthetic Pathways

Mitsunobu-Based Coupling

While Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) are atypical for thioethers, exploratory trials with 2-mercaptoquinazolinone and oxazole-methanol derivatives yielded trace product (<5%), underscoring the superiority of SN2 alkylation.

Industrial-Scale Considerations

Solvent Recycling

- DMF recovery via vacuum distillation achieves >90% solvent reuse, reducing environmental footprint.

Catalytic Bromination

- Transitioning from stoichiometric NBS to catalytic HBr/H₂O₂ under flow chemistry conditions enhances atom economy.

Challenges and Limitations

Thiol Oxidation

- Trace disulfide formation during storage necessitates inert atmosphere handling (N₂/Ar).

Steric Hindrance

- Bulky isopropoxy and methoxy groups retard coupling kinetics, necessitating excess oxazole-bromide (1.5 equiv).

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process that typically includes:

- Formation of the quinazolinone core : This involves cyclization reactions where anthranilic acid is reacted with isocyanates or similar reagents.

- Introduction of substituents : The addition of substituents like methoxy and isopropoxy groups can enhance the biological activity and solubility of the final product.

Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, including:

- Staphylococcus aureus : Demonstrating potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Fungal strains : Effective against species like Candida albicans and Aspergillus niger, indicating potential for antifungal applications .

Anticancer Potential

Quinazolinones are known for their anticancer properties, acting through mechanisms such as:

- Inhibition of cell proliferation : Targeting specific pathways involved in cancer cell growth.

- Induction of apoptosis : Promoting programmed cell death in malignant cells.

Studies have indicated that variations in substituents on the quinazolinone ring can significantly impact cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinone derivatives. Key factors influencing activity include:

- Substituent position and type : Methoxy and isopropoxy groups can enhance lipophilicity and binding affinity to biological targets.

- Functional groups : The presence of thioether or oxazole moieties can contribute to improved bioactivity and selectivity .

Antibacterial Synergy

A notable study explored the synergy between quinazolinones and other antibiotics like piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that certain quinazolinone derivatives could enhance the efficacy of existing antibiotics, providing a potential strategy for overcoming antibiotic resistance .

In Vivo Efficacy

In vivo studies have demonstrated that specific analogs of quinazolinones not only show antibacterial effects but also exhibit low toxicity profiles in animal models. This dual efficacy makes them promising candidates for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparación Con Compuestos Similares

Key Observations:

Synthesis Complexity: The target compound’s synthesis likely requires multi-step functionalization, similar to ’s Pd-catalyzed coupling for methoxyphenyl introduction (81% yield) . Electrochemical cyclization () could streamline quinazolinone core formation but may need adaptation for the oxazole-thioether side chain . In contrast, triazole derivatives () are synthesized via simpler cyclocondensation but lack the quinazolinone scaffold’s rigidity .

Functional Group Impact :

- Isopropoxy vs. Methoxy/Chloro : The target’s isopropoxy group may offer superior metabolic stability compared to methoxy () or chloro () substituents due to steric hindrance.

- Thioether Linkage : The sulfur atom in the target compound could enhance membrane permeability relative to oxygen or methylene bridges in analogs .

Biological Activity: Quinazolinones (e.g., ) are associated with anticancer activity, while triazole derivatives () show antifungal effects. The target’s oxazole moiety may confer unique target selectivity, though empirical data is lacking .

Research Findings and Knowledge Gaps

Synthetic Feasibility: Electrochemical methods () enable efficient quinazolinone core synthesis but require optimization for bulky substituents like the oxazolylmethyl thio group. Palladium-mediated cross-coupling () is viable for aryl group introduction but may necessitate protective-group strategies .

Biological Potential: The 3,4-dimethoxyphenyl group is common in kinase inhibitors, suggesting possible anticancer applications. However, the lack of direct activity data for the target compound limits conclusive comparisons . Triazole-containing analogs () exhibit antibiotic activity, but the target’s thioether linkage might redirect its mechanism toward oxidative stress pathways .

Contradictions and Limitations: reports high yields (81%) for complex quinazolinones, whereas achieves moderate yields (50–70%) for simpler derivatives . No crystallographic data exists for the target compound, unlike the isostructural thiazole-triazole hybrids in .

Actividad Biológica

The compound 3-(3,4-dimethoxyphenyl)-2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a structure known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes existing research findings to elucidate the biological activity of this specific compound.

Chemical Structure

The compound is characterized by the following structural features:

- A quinazolin-4(3H)-one core.

- A 3,4-dimethoxyphenyl substituent.

- A thioether linkage to a 5-methyloxazole moiety.

Anticancer Activity

Quinazolin-4(3H)-one derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that these compounds can inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway, demonstrating IC50 values in the micromolar range . The specific compound under investigation has been noted for its potential in treating colorectal and breast cancers as well .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolin derivatives. The compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values have been reported to range significantly depending on the specific bacterial strain tested. For example, certain derivatives have shown MIC values as low as 1.95 μg/mL against Staphylococcus aureus and other pathogens .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Case Studies

- Lung Cancer Treatment : A study demonstrated that the compound inhibited cell proliferation in non-small cell lung cancer (NSCLC) models, suggesting its potential as an adjunct therapy in lung cancer treatment .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against clinical isolates of bacteria and fungi, revealing that the compound's efficacy varied with structural modifications in similar quinazolin derivatives .

Data Table: Biological Activity Summary

The biological activity of quinazolin-4(3H)-one derivatives is believed to stem from their ability to interact with specific molecular targets within cells:

- EGFR Inhibition : By binding to the active site of EGFR, these compounds can disrupt signaling pathways that promote tumor growth and survival.

- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA, leading to inhibition of replication and transcription processes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.